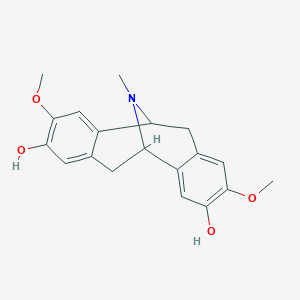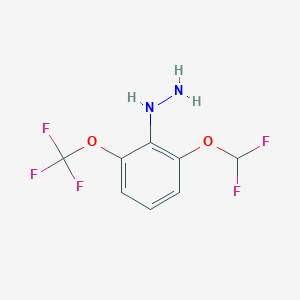
1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine is a compound that features both difluoromethoxy and trifluoromethoxy groups attached to a phenyl ring, with a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a phenyl ring, followed by the attachment of a hydrazine moiety. The process can be complex due to the reactivity of the fluorinated groups and the need for precise reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced fluorination techniques and specialized equipment to handle the reactive intermediates.
化学反应分析
Types of Reactions
1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the hydrazine moiety or other parts of the molecule.
Substitution: The fluorinated groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions need to be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could introduce new functional groups onto the phenyl ring.
科学研究应用
1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure may make it useful in studying enzyme interactions or as a probe in biochemical assays.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism by which 1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated groups can enhance the compound’s binding affinity and specificity, while the hydrazine moiety can participate in redox reactions or form covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
(2,4-Bis(trifluoromethoxy)phenyl)hydrazine: Similar structure but with two trifluoromethoxy groups.
2,5-Dimethyl-1-[3-(trifluoromethoxy)phenyl]-1H-pyrrole: Contains a trifluoromethoxy group on a different scaffold.
Uniqueness
1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which can impart distinct chemical and biological properties. This dual fluorination can enhance the compound’s stability, reactivity, and interactions with biological targets compared to similar compounds with only one type of fluorinated group.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H7F5N2O2 |
|---|---|
分子量 |
258.15 g/mol |
IUPAC 名称 |
[2-(difluoromethoxy)-6-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2O2/c9-7(10)16-4-2-1-3-5(6(4)15-14)17-8(11,12)13/h1-3,7,15H,14H2 |
InChI 键 |
IGGNSSGWTYCBGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)NN)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


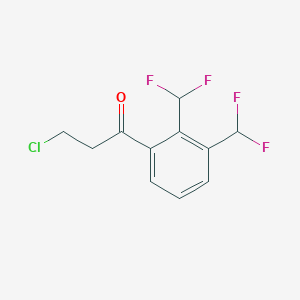

![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)
![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)


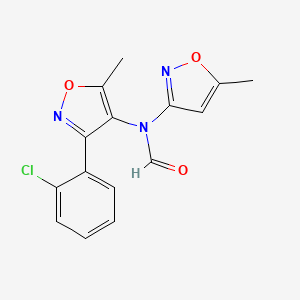
![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)
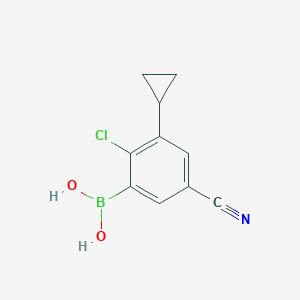

![2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one](/img/structure/B14073583.png)
![(E)-3-(5-Bromo-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073586.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)
